

# "2,7-Dimethyl-2,6-octadiene IUPAC name and synonyms"

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## Compound of Interest

Compound Name: 2,7-Dimethyl-2,6-octadiene

Cat. No.: B099637

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## Technical Guide: 2,7-Dimethyl-2,6-octadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,7-dimethyl-2,6-octadiene**, including its nomenclature, physicochemical properties, relevant experimental protocols, and reaction pathways.

## IUPAC Nomenclature and Synonyms

The compound with the chemical structure **2,7-dimethyl-2,6-octadiene** is systematically named according to IUPAC nomenclature.

- IUPAC Name: 2,7-dimethylocta-2,6-diene[1]
- Synonyms: **2,7-Dimethyl-2,6-octadiene**, 2,6-Octadiene, 2,7-dimethyl-[1]
- CAS Registry Number: 16736-42-8

## Physicochemical Properties

The following table summarizes key quantitative data for **2,7-dimethyl-2,6-octadiene**. These properties are essential for its handling, purification, and analytical characterization.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>18</sub>	[2]
Molecular Weight	138.25 g/mol	[2]
Boiling Point	229-230 °C	[2]
Melting Point	-15 °C	[2]
Density	0.878 g/cm <sup>3</sup>	[2]
Refractive Index (n <sup>20</sup> /D)	1.471	[2]
Flash Point	76 °C	[2]
Vapor Density	5.31 (vs air)	[2]

## Experimental Protocols

This section details methodologies for the synthesis and analysis of **2,7-dimethyl-2,6-octadiene** and structurally related compounds.

### Synthesis of a Related Compound: 2,7-dimethylocta-2,6-dienal

A direct, detailed synthesis protocol for **2,7-dimethyl-2,6-octadiene** was not readily available in the reviewed literature. However, a procedure for the closely related aldehyde, 2,7-dimethylocta-2,6-dienal, provides a relevant synthetic pathway.

Methodology:[3]

- **Reaction Setup:** A mixture of 11 parts of 2,7-dimethyl-1,4-diacetoxyocta-2,7-diene, 35 parts of water, and 4.3 parts by volume of 1N hydrochloric acid is prepared in a suitable reaction vessel.
- **Reflux:** The mixture is refluxed for a period of 4 hours.
- **Distillation:** Following reflux, a mixture of the target aldehyde and water is distilled from the reaction mixture.

- Purification: The collected organic phase is purified by fractional distillation to yield 2,7-dimethylocta-2,6-dienal.

## Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of volatile terpene compounds like **2,7-dimethyl-2,6-octadiene** due to its high resolution and ability to provide structural information. The following is a general protocol adapted from established methods for terpene profiling.[\[4\]](#)  
[\[5\]](#)

### Sample Preparation (Liquid Extraction):[\[4\]](#)

- Weigh approximately 100-200 mg of the sample matrix into a centrifuge tube.
- Add a suitable organic solvent such as pentane or hexane, along with an appropriate internal standard (e.g., n-tridecane).
- Vortex the mixture for 1-2 minutes to ensure complete extraction.
- Centrifuge the sample to separate solid material.
- Transfer the supernatant to a GC vial for analysis.

### Instrumentation and Conditions:[\[4\]](#)

- Gas Chromatograph: Agilent 7890B or equivalent.
- Column: Restek Rxi-5Sil MS (30 m x 0.25 mm, 0.25  $\mu$ m) or similar 5% phenyl-methylpolysiloxane column.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
  - Initial temperature of 60 °C, hold for 2 minutes.

- Ramp to 190 °C at 3 °C/min.
- Ramp to 280 °C at 20 °C/min, hold for 2 minutes.
- Mass Spectrometer: Agilent 5977A or equivalent.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-500.

## Analytical Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the precise molecular structure and confirm the identity of the compound.

### Sample Preparation:

- Dissolve 5-10 mg of the purified **2,7-dimethyl-2,6-octadiene** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
- Transfer the solution to a 5 mm NMR tube.

### Data Acquisition:

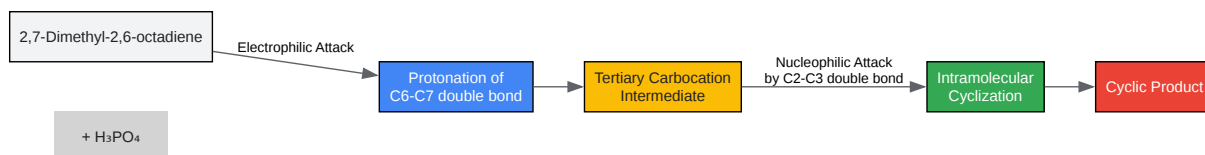
- Acquire standard 1D NMR spectra (<sup>1</sup>H and <sup>13</sup>C{<sup>1</sup>H}).
- For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

## Reaction Pathways and Mechanisms

The reaction of **2,7-dimethyl-2,6-octadiene** with a strong acid like phosphoric acid leads to an intramolecular cyclization, a common reaction for dienes.

### Acid-Catalyzed Intramolecular Cyclization

Treatment of **2,7-dimethyl-2,6-octadiene** with phosphoric acid ( $\text{H}_3\text{PO}_4$ ) results in the formation of a cyclic product.[6][7] The proposed mechanism involves the protonation of one of the double bonds to form a tertiary carbocation, which is then attacked by the remaining double bond in an intramolecular electrophilic addition reaction.[6]



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Caption: Workflow of the acid-catalyzed cyclization of **2,7-dimethyl-2,6-octadiene**.

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## References

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